molecular formula C13H11ClFNO B131394 3-Chloro-4-(3-fluorobenzyloxy)aniline CAS No. 202197-26-0

3-Chloro-4-(3-fluorobenzyloxy)aniline

Cat. No.: B131394
CAS No.: 202197-26-0
M. Wt: 251.68 g/mol
InChI Key: AYPFEYDGZDPAPE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Chloro-4-(3-fluorobenzyloxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of Lapatinib, where it interacts with enzymes responsible for the formation of the final product . The nature of these interactions typically involves the formation of covalent bonds, which are crucial for the stability and activity of the resulting pharmaceutical compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of Lapatinib, this compound contributes to the inhibition of specific kinases, which are essential for cell signaling and proliferation . This inhibition can lead to altered gene expression and metabolic changes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of kinase inhibitors like Lapatinib, where it binds to the active site of the enzyme, inhibiting its activity . This inhibition prevents the phosphorylation of target proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of pharmaceuticals. It interacts with enzymes and cofactors that facilitate its conversion into active pharmaceutical ingredients . These interactions can affect metabolic flux and the levels of metabolites within the cells, influencing the overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of pharmaceuticals derived from this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The activity and function of this compound are closely linked to its localization, making it a critical aspect of its biochemical analysis.

Chemical Reactions Analysis

3-Chloro-4-(3-fluorobenzyloxy)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate for nucleophilic substitution and iron powder for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-(3-fluorobenzyloxy)aniline is primarily used as an intermediate in the synthesis of Lapatinib, which is employed in the treatment of breast cancer . Beyond its role in medicinal chemistry, the compound is also used in various research applications, including:

Comparison with Similar Compounds

3-Chloro-4-(3-fluorobenzyloxy)aniline can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Lapatinib, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

3-chloro-4-[(3-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPFEYDGZDPAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427603
Record name 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline
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Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-26-0
Record name 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine
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Record name 3-Chloro-4-(3-fluorobenzyloxy)aniline
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Record name 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline
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Record name 3-chloro-4-(3-fluorobenzyloxy)aniline
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Record name 3-Chloro-4-(3-fluorobenzyloxy)aniline
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-1-[(3-fluorobenzyl)oxy]-4-nitrobenzene from Example 3A (8.70 g, 25.1 mmol) in ethanol (150 mL) was added zinc powder (10.1 g, 154 mmol), and the mixture was heated to 60° C. A solution of ammonium chloride (3.30 g, 61.8 mmol) in water (30 mL) was added dropwise, and the reaction was stirred for additional 2 h at this temperature. The mixture was filtered through Celite®, and the solvent was removed in vacuo. The residue was triturated with water, and the precipitate was collected by suction filtration, washed with water and dried to yield 7.63 g (98%) of the aniline.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
10.1 g
Type
catalyst
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

2-chloro-1-(3-fluoro-benzoyloxy)-4-nitro-benzene (10 g, 35.5 mmol) was suspended in 50 mL acetic acid and 150 mL EtOAc in a 500 mL flask. Iron (9.9 g (177.5 mmol) was added to this suspension, and the mixture stirred at rt overnight. The reaction mixture was filtered through a thin pad of Celite®. The filtrate was concentrated in vacuo and neutralized with saturated Na2CO3 aq solution, followed by EtOAc extraction. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The resulting crude material was purified by flash chromatography eluting with 15% EtOAc/hexanes yielding 3-Chloro-4-(3-fluoro-benzyloxy)-phenylamine as a brown solid [8.5 g, 95%, TLC Rf=0.4, 30% EtOAc/HEX. (3:7)]. 1H-NMR (DMSO-d6) δ 4.94 (s, 2H), 5.00 (s, 2H), 6.40 (dd, 1H), 6.60 (s, 1H), 6.87 (d, 1H), 7.10-7.18 (m, 1H), 7.20-7.28 (m, 2H), 7.37-7.44 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene (4.08 g, 14.5 mmol) is suspended in MeOH (50 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 1.5 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture is stirred under hydrogen atmosphere until reaction is judged complete by this-layer chromatography (approximately 2 hours). The reaction mixture is filtered through a Celite plug and the solvent is removed under reduced pressure. The crude product is redissolved in DCM, dried (MgSO4) and concentrated to yield 3.1 g (12 mmol, 83%) of the desired product.
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
83%

Synthesis routes and methods IV

Procedure details

Under nitrogen, a Parr Shaker flask was charged with Pt/C 5% (135 mg) and ethanol (180 mL) and 4-(3-fluorobenzyloxy)-3-chloro nitrobenzene (13.5 g) was added. The reaction vessel was placed on a Parr Shaker Apparatus under 25 psi of H2 for 50 minutes. The catalyst was then removed by filtration through Celite and the filtrate concentrated to afford a light grey solid. The filtrate was triturated with diethyl ether and the solids collected by filtration (12.05 g, ˜100% yield).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
135 mg
Type
catalyst
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Compound 3A (1.65 g, 78%) was prepared from 4-amino-2-chloro-phenol (1.06 g, 7.38 mmol), 3-fluorobenzyl alcohol (2.4 g, 16.8 mmol) by a route analogous to that used for the preparation of 1C.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(3-fluorobenzyloxy)aniline
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3-Chloro-4-(3-fluorobenzyloxy)aniline
Customer
Q & A

Q1: What is the significance of 3-chloro-4-(3-fluorobenzyloxy)aniline in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in the multi-step synthesis of lapatinib . Lapatinib is a tyrosine kinase inhibitor used in the treatment of certain breast cancer types. The compound's role as a synthetic intermediate highlights its importance in medicinal chemistry.

Q2: Can you describe a practical method for synthesizing this compound?

A2: One efficient synthesis route involves a two-step process . Initially, 1-(chloromethyl)-3-fluorobenzene reacts with 2-chloro-4-nitrophenol in the presence of potassium carbonate, yielding an intermediate compound. This intermediate then undergoes reduction using iron and ammonium chloride, leading to the formation of this compound.

Q3: How can we quantify the presence of this compound, particularly as an impurity in lapatinib ditosylate?

A3: High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a sensitive method employed for this purpose . Before analysis, this compound undergoes derivatization with fluorescamine to enhance its detectability. This method offers good linearity, precision, and a low limit of quantification, making it suitable for detecting trace amounts of this impurity in pharmaceutical formulations.

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